Berninamycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Berninamycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces bernensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Berninamycin A, a potent thiopeptide antibiotic produced by Streptomyces bernensis. This document details the scientific background, experimental protocols, and key data associated with this important natural product.

Introduction

This compound is a highly modified cyclic thiopeptide antibiotic first isolated from the fermentation broth of Streptomyces bernensis.[1] As a member of the thiopeptide class, it exhibits significant activity against a range of Gram-positive bacteria.[1][2] Its unique structural features and mode of action, which involves the inhibition of protein biosynthesis by binding to the 50S ribosomal subunit, have made it a subject of considerable scientific interest.[1][2] This guide serves as a comprehensive resource for researchers engaged in natural product discovery, antibiotic development, and related fields.

Discovery and Biosynthesis

The discovery of this compound from Streptomyces bernensis marked a significant addition to the growing family of thiopeptide antibiotics. Subsequent research has led to the identification of the complete biosynthetic gene cluster responsible for its production. The biosynthesis of this compound is a complex process involving ribosomal synthesis of a precursor peptide, followed by extensive post-translational modifications. These modifications, orchestrated by a series of dedicated enzymes encoded within the gene cluster, are responsible for the formation of the characteristic thiazole and oxazole rings, as well as the dehydroalanine residues that are hallmarks of this antibiotic class.

Physicochemical Properties and Structure

This compound is a macrocyclic peptide with a complex and rigid structure. Its chemical formula is C₅₁H₅₁N₁₅O₁₅S, and it has a molecular weight of 1146.1 g/mol . The detailed structure of this compound has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S |

| Molecular Weight | 1146.1 g/mol |

| Appearance | Colorless amorphous powder |

| Solubility | Soluble in DMF and DMSO; moderately soluble in Ethanol |

Minor metabolites, including Berninamycins B, C, and D, have also been isolated from Streptomyces bernensis fermentations. These analogues differ from this compound in specific structural moieties. For instance, Berninamycin B contains a valine residue in place of the β-hydroxyvaline found in this compound. The relative production of Berninamycin B to A has been reported to be approximately 3.9% in heterologous expression systems.

Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the fermentation of the original producer, Streptomyces bernensis, and subsequent isolation of this compound is limited, the following sections provide a comprehensive methodology based on the successful isolation of this compound from a related species, Streptomyces atroolivaceus, as well as other relevant literature.

Fermentation of this compound-Producing Streptomyces

The following protocol is adapted from the cultivation of Streptomyces atroolivaceus for this compound production.

4.1.1. Culture Medium

-

Medium: ISP2 Agar Medium

-

Composition:

-

Yeast Extract: 4 g/L

-

Malt Extract: 10 g/L

-

Dextrose: 4 g/L

-

Agar: 20 g/L

-

Distilled Water: 1 L

-

pH adjusted to 7.2 before autoclaving.

-

4.1.2. Inoculation and Incubation

-

Prepare a spore suspension or a vegetative inoculum of the Streptomyces strain from a mature slant culture.

-

Inoculate the surface of the ISP2 agar plates with the inoculum.

-

Incubate the plates at 28-30°C for 7-10 days, or until sufficient growth and sporulation are observed.

Extraction of this compound

-

The agar medium with the grown Streptomyces culture is macerated and extracted with acetone.

-

The acetone extract is filtered to remove the mycelia and agar.

-

The filtrate is concentrated under reduced pressure to remove the acetone, yielding an aqueous suspension.

Purification of this compound

A multi-step purification process is employed to isolate this compound from the crude extract.

4.3.1. Solid-Phase Extraction (SPE)

-

The aqueous suspension from the extraction step is loaded onto a solid-phase extraction column packed with a hydrophobic resin (e.g., Diaion HP-20).

-

The column is washed with water to remove polar impurities.

-

This compound is eluted with methanol.

4.3.2. High-Performance Liquid Chromatography (HPLC)

The methanol eluate from the SPE step is further purified by preparative reverse-phase HPLC.

-

Column: C18 reverse-phase column (e.g., ODS)

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 280 nm.

-

Fractions corresponding to the this compound peak are collected.

The collected fractions are pooled, and the solvent is removed under vacuum to yield purified this compound.

Quantitative Data

The production of this compound can be quantified using analytical HPLC.

Table 2: Reported Yield of this compound

| Producing Strain | Fermentation Method | Yield | Reference |

| Streptomyces atroolivaceus | Solid-state (Agar) | 19 µg/mg (wet weight of cells and agar) |

Table 3: Spectroscopic Data for this compound Characterization

| Technique | Key Observations |

| ¹H NMR (DMSO-d₆) | Characteristic signals for aromatic protons of the pyridine, thiazole, and oxazole rings, as well as signals for the amino acid residues. |

| ¹³C NMR (DMSO-d₆) | Resonances corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement confirming the elemental composition of C₅₁H₅₁N₁₅O₁₅S. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway Overview

The following diagram provides a simplified overview of the biosynthetic logic for this compound.

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion

This technical guide has summarized the key aspects of the discovery, isolation, and characterization of this compound from Streptomyces bernensis. The provided experimental protocols, quantitative data, and visualizations offer a valuable resource for researchers in the field of natural product chemistry and antibiotic development. Further research into optimizing fermentation conditions for S. bernensis and exploring the full therapeutic potential of this compound and its analogues is warranted.

References

Berninamycin A: A Technical Overview of its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Berninamycin A is a complex thiopeptide antibiotic first isolated from the bacterium Streptomyces bernensis.[1] As a member of the thiopeptide class, it is characterized by a highly modified macrocyclic peptide structure containing thiazole and oxazole rings. This document provides a detailed technical guide on the chemical structure, molecular formula, physicochemical properties, and biological activity of this compound.

Chemical Structure and Molecular Formula

This compound is a macrocyclic "peptide" composed of atypical amino acids.[2][3] Its complex structure is a key determinant of its biological activity.

Molecular Formula: C₅₁H₅₁N₁₅O₁₅S[2][4]

IUPAC Name: (14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.1⁸,¹¹.1¹⁸,²¹.1³¹,³⁴.0²,⁷]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

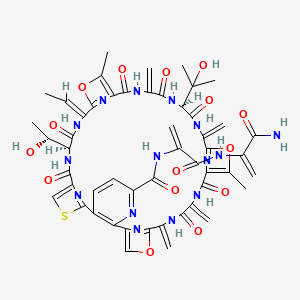

2D Chemical Structure:

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 1146.1 g/mol | |

| Exact Mass | 1145.34097715 Da | |

| CAS Number | 58798-97-3 | |

| Appearance | Solid | |

| Solubility | Soluble in DMF and DMSO; moderately soluble in Ethanol. | |

| Storage Temperature | -20°C |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibiotic effect by potently inhibiting protein biosynthesis in Gram-positive bacteria. Its mode of action is similar to that of the related thiopeptide, thiostrepton. This compound binds to the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11, affecting multiple functions of the ribosomal A site. This interaction ultimately stalls protein synthesis, leading to bacterial growth inhibition.

Furthermore, this compound is known to be an inducer of the tipA gene in Streptomyces. The tipA gene controls the bacterial transcription regulators, TipAL and TipAS, which are central to multidrug resistance.

Experimental Protocols

Isolation and Purification from Streptomyces bernensis

A general workflow for the isolation and characterization of this compound from its native producer is outlined below.

A more detailed experimental protocol for heterologous expression, which allows for production of the compound in a different host organism, is described below.

Heterologous Expression of the Berninamycin Gene Cluster

This protocol is based on methodologies described for expressing the berninamycin gene cluster in hosts like Streptomyces lividans and Streptomyces venezuelae.

-

Genomic DNA Isolation and Fosmid Library Creation:

-

Genomic DNA is isolated from Streptomyces bernensis.

-

A fosmid library is generated using a suitable vector (e.g., pCC2FOS) following the manufacturer's protocol.

-

-

Screening of the Fosmid Library:

-

The library is screened to identify clones containing the complete berninamycin biosynthetic gene cluster.

-

Identification is typically confirmed by PCR and sequencing.

-

-

Construction of the Expression Plasmid:

-

The identified gene cluster is isolated from the fosmid via restriction digest.

-

The cluster is then ligated into an integrative expression vector (e.g., pSET152) to create the final expression plasmid (e.g., pSET152+bern).

-

-

Conjugative Transfer to a Heterologous Host:

-

The expression plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces host (S. lividans or S. venezuelae) via conjugation.

-

-

Fermentation and Extraction:

-

The engineered Streptomyces strain is fermented under appropriate conditions to produce this compound.

-

The cell pellets from the fermentation culture are harvested.

-

The compound is extracted from the cell pellets using a suitable solvent, such as acetone.

-

-

Purification and Analysis:

-

The crude extract is dissolved in a solvent mixture (e.g., 50:50 acetonitrile:water).

-

Analytically pure this compound is obtained by preparative scale High-Performance Liquid Chromatography (HPLC).

-

The structure and purity of the isolated compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

References

An In-Depth Technical Guide to the Mechanism of Action of Berninamycin A on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A is a potent thiopeptide antibiotic that demonstrates significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the specific targeting and inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound binding to the bacterial ribosome. The information presented herein is intended to support further research and development of thiopeptide antibiotics as a class of therapeutic agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for drug development.[1] this compound, a member of this class, effectively halts bacterial growth by interfering with the intricate process of protein synthesis.[2][3] This document will provide a detailed examination of its molecular target, binding site, and the downstream effects on ribosomal function.

Molecular Target and Binding Site

This compound exerts its inhibitory effects by binding to the large (50S) subunit of the bacterial ribosome.[4][5] The primary binding site is a highly conserved pocket known as the GTPase-Associated Region (GAR). This region is a critical functional hub on the ribosome, responsible for coordinating the activity of translational GTPase factors.

The GAR is a cleft formed by specific elements of the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. Structural studies of the closely related thiopeptide antibiotic, thiostrepton, in complex with the 50S ribosomal subunit have provided detailed insights into this binding pocket. It is understood that this compound occupies a similar position, interacting with helices 43 and 44 of the 23S rRNA and the N-terminal domain of protein L11.

Mechanism of Protein Synthesis Inhibition

By binding to the GAR, this compound physically obstructs the binding of essential elongation factors, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). The binding of these factors to the ribosome is crucial for the translocation of tRNAs and mRNA, a fundamental step in the elongation cycle of protein synthesis.

The inhibitory action of this compound can be summarized in the following steps:

-

Binding to the 50S Subunit: this compound binds to the cleft formed by 23S rRNA and protein L11.

-

Steric Hindrance: The presence of the bulky this compound molecule in this critical region prevents the proper docking of elongation factors.

-

Inhibition of Translocation: The failure of EF-G to bind and hydrolyze GTP stalls the ribosome, preventing the movement of the peptidyl-tRNA from the A-site to the P-site.

-

Cessation of Protein Synthesis: The arrest of the elongation cycle leads to the termination of protein synthesis and ultimately, bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The potency of this compound has been quantified through various assays. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. For the related thiopeptide thiostrepton, the IC50 for inhibition of ribosome-dependent GTP hydrolysis is stoichiometric with the ribosome concentration, indicating very tight binding.

| Parameter | Organism | Value | Reference |

| MIC | Bacillus subtilis | 6.3 µM | |

| MIC | Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM | |

| IC50 (GTP Hydrolysis) | E. coli (for Thiostrepton) | 0.15 µM |

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of biochemical and biophysical techniques. Below are outlines of key experimental protocols.

Purification of Bacterial Ribosomes

The preparation of active and pure bacterial ribosomes is fundamental for in vitro studies.

Detailed Steps:

-

Cell Growth and Harvest: Grow bacterial cells to mid-log phase and harvest by centrifugation.

-

Lysis: Resuspend cell pellets in a suitable buffer and lyse the cells to release cellular contents.

-

Clarification: Centrifuge the lysate at low speed to remove cell debris.

-

Crude Ribosome Pelleting: Subject the supernatant to ultracentrifugation to pellet the ribosomes.

-

Sucrose Cushion: Resuspend the crude ribosome pellet and layer it onto a sucrose cushion. Ultracentrifuge to pellet the ribosomes, leaving many contaminating proteins in the supernatant.

-

High-Salt Wash: Wash the ribosome pellet with a high-salt buffer to remove ribosome-associated proteins.

-

Sucrose Gradient Centrifugation: Resuspend the washed ribosomes and apply them to a linear sucrose gradient (e.g., 10-40%). Ultracentrifuge to separate 70S ribosomes from the 30S and 50S subunits.

-

Fractionation and Pooling: Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S peak. Pool the corresponding fractions.

-

Concentration and Storage: Concentrate the purified ribosomes and store them at -80°C.

In Vitro Transcription-Translation (IVTT) Assay

IVTT assays are used to assess the inhibitory effect of compounds on protein synthesis in a cell-free system.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 50S components neighboring 23S rRNA nucleotides A2448 and U2604 within the peptidyl transferase center of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Berninamycin A Biosynthesis Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Berninamycin A is a potent thiopeptide antibiotic that demonstrates significant activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) family, its intricate biosynthesis offers a fascinating subject for scientific inquiry and a potential avenue for the development of novel therapeutics through biosynthetic engineering.[2][3][4] This guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (ber), detailing the functions of its constituent genes, the enzymatic cascade of its production, and the experimental protocols used to elucidate its pathway.

The this compound Biosynthetic Gene Cluster (ber)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster found in the producing organism, Streptomyces bernensis UC 5144.[1] This cluster, spanning approximately 12.9 kb, contains 11 open reading frames (ORFs), designated berA through berJ. The cluster is responsible for producing the precursor peptide and carrying out the extensive post-translational modifications required to generate the final, biologically active molecule.

The table below summarizes the genes within the this compound cluster and their putative functions, which have been largely inferred from homology to enzymes in other thiopeptide biosynthetic pathways.

| Gene | Proposed Function | Homology/Enzyme Class |

| berA | Precursor Peptide | Contains a 31-amino acid leader peptide and a 16-amino acid core peptide. |

| berB | Dehydratase | Lantibiotic-type dehydratase, involved in forming dehydroamino acids. |

| berC | Dehydratase | Lantibiotic-type dehydratase, involved in forming dehydroamino acids. |

| berD | Cyclase/Dehydrogenase | Putatively responsible for forming the central pyridine ring. |

| berE1 | Dehydrogenase | McbC-like dehydrogenase, involved in azole formation. |

| berE2 | Dehydrogenase | McbC-like dehydrogenase, involved in azole formation. |

| berG1 | Cyclodehydratase | YcaO-type enzyme, involved in thiazole/oxazole formation. |

| berG2 | Cyclodehydratase | YcaO-type enzyme, involved in thiazole/oxazole formation. |

| berH | P450 Monooxygenase | Cytochrome P450, likely responsible for the hydroxylation of a valine residue. |

| berI | Peptidase/Amidase | Homologous to NocA/NosA; likely involved in leader peptide cleavage and C-terminal amide formation. |

| berJ | Methyltransferase | 23S rRNA methyltransferase, provides self-resistance to the producing organism. |

The Biosynthetic Pathway: From Precursor Peptide to Active Antibiotic

This compound biosynthesis is a multi-step process that begins with the ribosomal synthesis of the berA gene product, the BerA precursor peptide. This peptide is then subjected to an enzymatic cascade that installs numerous modifications, including heterocycles and dehydroamino acids, before culminating in a macrocyclic structure with a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom ring.

The logical flow of this intricate modification process is visualized below.

Key Experimental Protocols

The characterization of the ber gene cluster has been heavily reliant on heterologous expression and genetic manipulation. These techniques have been crucial for confirming the cluster's role in berninamycin production and for probing the functions of individual enzymes.

This protocol provides a generalized workflow for expressing the this compound gene cluster in a suitable Streptomyces host, such as S. lividans.

-

Cluster Isolation : The complete ber gene cluster (berA-J) is isolated from the genomic DNA of S. bernensis UC 5144. This is typically achieved by screening a fosmid library or through targeted PCR amplification.

-

Vector Ligation : The isolated gene cluster is cloned into an integrative expression vector suitable for Streptomyces, such as pSET152. This vector contains an attachment site (attP) for integration into the host chromosome and a selection marker (e.g., apramycin resistance).

-

Host Conjugation : The resulting expression plasmid is transferred from a donor strain (e.g., E. coli ET12567/pUZ8002) to the desired Streptomyces expression host (S. lividans, S. coelicolor, etc.) via intergeneric conjugation.

-

Exconjugant Selection : Streptomyces exconjugants containing the integrated plasmid are selected on media containing the appropriate antibiotic (e.g., apramycin and nalidixic acid to counter-select the E. coli donor).

-

Fermentation and Extraction : Positive exconjugants are cultivated in a suitable production medium. After a period of growth (typically 7-10 days), the culture (both mycelium and supernatant) is extracted with an organic solvent like ethyl acetate or butanol.

-

Metabolite Analysis : The crude extract is concentrated and analyzed for the production of this compound and related metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

The following diagram illustrates this experimental workflow.

To understand the substrate requirements of the modifying enzymes, mutations can be introduced into the core peptide region of the berA gene.

-

Template Preparation : The berA gene, cloned within a suitable plasmid, is used as the template for PCR.

-

Primer Design : Overlapping primers are designed to contain the desired mutation (e.g., changing a Threonine codon to an Alanine codon).

-

Mutagenesis PCR : A PCR reaction is performed using a high-fidelity DNA polymerase. The primers are extended, amplifying the entire plasmid and incorporating the desired mutation.

-

Template Digestion : The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (i.e., the original plasmid DNA from an E. coli host).

-

Transformation : The remaining nicked plasmid DNA containing the mutation is transformed into competent E. coli cells, which will repair the nicks.

-

Sequence Verification : The mutated plasmid is isolated and the berA gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Expression : The verified mutant construct is then introduced into the heterologous expression host to study the impact of the mutation on the production of this compound.

Self-Resistance Mechanism

Producing a potent antibiotic requires the organism to have a mechanism to protect itself. In the ber cluster, this role is fulfilled by the berJ gene. BerJ is a 23S rRNA methyltransferase. It is proposed to methylate the 23S rRNA component of the 50S ribosomal subunit. This modification prevents this compound from binding to its ribosomal target, thereby conferring resistance to the producing Streptomyces strain. This is a common resistance strategy observed in producers of ribosome-targeting antibiotics.

Conclusion and Future Outlook

The analysis of the this compound gene cluster provides a detailed blueprint for the biosynthesis of a complex and powerful thiopeptide antibiotic. Through techniques like heterologous expression and genetic manipulation, researchers have begun to unravel the functions of the ber enzymes and the sequence of post-translational modifications. This knowledge not only deepens our understanding of RiPP biosynthesis but also opens the door to engineering this pathway. By altering the precursor peptide or swapping modifying enzymes, it may be possible to generate novel berninamycin analogs with improved therapeutic properties, such as enhanced activity, broader spectrum, or better pharmacological profiles. The plasticity of thiopeptide biosynthetic machinery remains an active area of research, holding significant promise for the future of drug discovery.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Elucidating and engineering thiopeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction to Thiopeptides: Biological Activity, Biosynthesis, and Strategies for Functional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

Berninamycin A producing organism and fermentation conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Berninamycin A, a potent thiopeptide antibiotic. It covers the producing microorganism, detailed fermentation conditions, experimental protocols for cultivation and purification, and an elucidation of the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.

This compound Producing Organism

The primary microorganism known to produce this compound is the Gram-positive bacterium Streptomyces bernensis [1][2][3]. This species has been the principal source for the isolation and characterization of berninamycins. The biosynthetic gene cluster responsible for this compound production has been identified within the genome of S. bernensis UC 5144[4].

In addition to the native producer, other actinomycetes have been identified as producers of berninamycin and its analogues. A new analogue, Berninamycin E, was isolated from Streptomyces atroolivaceus NBRC 12741[5]. Furthermore, the berninamycin biosynthetic gene cluster has been successfully expressed in heterologous hosts, including Streptomyces lividans and Streptomyces venezuelae, leading to the production of this compound and its variants. This demonstrates the potential for genetic engineering and synthetic biology approaches to enhance the production and diversification of this valuable antibiotic.

Fermentation Conditions for this compound Production

The successful production of this compound is highly dependent on the optimization of fermentation parameters, including media composition, temperature, pH, and aeration. While specific, large-scale optimized data for this compound is not extensively published, this guide consolidates the available information and provides a strong foundation for developing a robust fermentation process.

Fermentation Media

Several media have been reported for the cultivation of Streptomyces bernensis and the heterologous expression of the berninamycin gene cluster. The choice of medium significantly impacts cell growth and secondary metabolite production.

Table 1: Composition of Fermentation Media for this compound Production

| Medium | Component | Concentration (g/L) | Reference |

| GYM (Glucose Yeast Malt) Medium | Glucose | 4.0 | |

| Yeast Extract | 4.0 | ||

| Malt Extract | 10.0 | ||

| CaCO₃ (for solid medium) | 2.0 | ||

| pH | 7.2 | ||

| AF/MS Medium (Presumed) | Mannitol Soya Flour (MS) Medium | ||

| Mannitol | 20.0 | ||

| Soya Flour | 20.0 | ||

| Agar (for solid medium) | 20.0 | ||

| AF Medium | Not explicitly defined in literature. Further investigation is required. | ||

| ISP2 (Yeast Extract-Malt Extract) Agar | Yeast Extract | 4.0 | |

| Malt Extract | 10.0 | ||

| Dextrose | 4.0 | ||

| Agar | 20.0 |

Note: The "AF/MS" medium mentioned in some studies likely refers to a combination or sequential use of two different media. "MS" is presumed to be Mannitol Soya Flour medium, a common medium for Streptomyces cultivation. The composition of "AF" medium is not clearly defined in the available literature.

Fermentation Parameters

The optimization of physical parameters during fermentation is critical for maximizing the yield of this compound.

Table 2: Fermentation Parameters for this compound Production

| Parameter | Value | Notes | Reference |

| Temperature | 30 °C | Optimal for both small-scale and larger fermentations. | |

| pH | Maintained at 7.0 | Crucial for large-scale fermentations to ensure optimal enzyme activity and cell viability. | |

| Aeration | Oxygen in excess | Maintaining high dissolved oxygen levels is critical for the aerobic Streptomyces. | |

| Agitation | 250 rpm | For small-scale baffled flask cultures. | |

| Fermentation Time | 4 days | For 50-mL expression cultures. |

Experimental Protocols

This section outlines the general methodologies for the fermentation of S. bernensis and the subsequent extraction and purification of this compound.

Fermentation Protocol (Shake Flask)

-

Inoculum Preparation: A seed culture of S. bernensis is prepared by inoculating a suitable liquid medium (e.g., GYM broth) and incubating at 30°C with shaking (250 rpm) for 2-3 days.

-

Production Culture: The production medium (e.g., GYM or MS broth) in baffled flasks is inoculated with the seed culture.

-

Incubation: The production flasks are incubated at 30°C with vigorous shaking (250 rpm) for 4 days.

-

Monitoring: The fermentation can be monitored by measuring biomass, pH, and substrate consumption.

Extraction and Purification Protocol

-

Cell Harvesting: At the end of the fermentation, the culture broth is centrifuged to pellet the mycelia.

-

Extraction: The cell pellet is extracted with acetone. The mixture is shaken vigorously to ensure efficient extraction of the intracellularly stored this compound.

-

Concentration: The acetone extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Purification: The crude extract is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is orchestrated by a dedicated gene cluster, designated ber, which spans approximately 12.9 kb and contains 11 open reading frames (berA–berJ). The precursor peptide, encoded by berA, undergoes a series of enzymatic modifications to yield the mature antibiotic.

This compound Biosynthetic Gene Cluster

Caption: Organization of the this compound biosynthetic gene cluster (ber).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the ribosomal synthesis of the precursor peptide, BerA. This peptide consists of a leader peptide, which guides the modifying enzymes, and a core peptide that is transformed into the final natural product. The following diagram illustrates the proposed sequence of post-translational modifications.

Caption: Proposed biosynthetic pathway for this compound.

The key enzymatic steps in the biosynthesis are:

-

Dehydration: The dehydratases, BerB and BerC, convert serine and threonine residues in the core peptide to dehydroalanine and dehydrobutyrine, respectively.

-

Cyclodehydration and Oxidation: BerG1, BerG2, BerE1, and BerE2 are proposed to catalyze the formation of thiazole and oxazole rings from cysteine and dehydrated serine/threonine residues.

-

Pyridine Ring Formation: BerD is responsible for the formation of the central pyridine core, a hallmark of this class of thiopeptides.

-

Hydroxylation: The cytochrome P450 monooxygenase, BerH, hydroxylates a valine residue to form β-hydroxyvaline.

-

Leader Peptide Cleavage and Amidation: Finally, the peptidase BerI cleaves the leader peptide and is likely involved in the formation of the C-terminal amide of the mature this compound.

Conclusion

This technical guide provides a foundational understanding of the production of this compound, from the producing organism to the intricacies of its biosynthesis. The information presented herein on fermentation conditions and experimental protocols offers a starting point for the development of optimized and scalable production processes. Further research into the optimization of fermentation media and process parameters, as well as a deeper understanding of the regulatory networks governing the ber gene cluster, will be crucial for enhancing the industrial production of this promising antibiotic. The potential for heterologous expression and biosynthetic engineering opens up exciting avenues for the generation of novel this compound analogues with improved therapeutic properties.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Posttranslational Modifications in Berninamycin A Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin A is a potent thiopeptide antibiotic characterized by a complex macrocyclic structure. Its biosynthesis is a fascinating example of ribosomal peptide synthesis followed by extensive posttranslational modifications (PTMs). This guide provides a detailed technical overview of the enzymatic cascade that transforms a linear precursor peptide into the mature, biologically active this compound. Understanding these modifications is crucial for efforts in biosynthetic engineering, drug discovery, and the development of novel antibiotics. This compound features a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle.[1]

The Berninamycin Biosynthetic Gene Cluster (ber)

The genetic blueprint for this compound synthesis is encoded within the ber biosynthetic gene cluster, originally identified in Streptomyces bernensis.[1] This cluster contains the genes for the precursor peptide and the suite of enzymes responsible for the intricate PTMs.

Table 1: Genes in the ber Cluster and Their Proposed Functions

| Gene | Proposed Function |

| berA | Encodes the precursor peptide, BerA.[1] |

| berB / berC | Lantipeptide-like dehydratases for installing dehydroalanines (Dha) and dehydrobutyrine (Dhb).[1] |

| berD | Putative pyridine-forming enzyme. |

| berE1 / berE2 | McbC-like dehydrogenases involved in thiazole and oxazole formation. |

| berG1 / berG2 | YcaO-type cyclodehydratases for thiazole, oxazole, and methyloxazole synthesis. |

| berH | Cytochrome P450 monooxygenase responsible for hydroxylation of a valine residue. |

| berI | Homolog of NocA/NosA, likely responsible for C-terminal amide formation. |

| berJ | 23S-rRNA methyltransferase, conferring self-resistance to the producing organism. |

The Precursor Peptide: BerA

The journey to this compound begins with the ribosomal synthesis of the precursor peptide, BerA. This peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide that undergoes the extensive modifications. The leader peptide is crucial for recognition by the modifying enzymes and is cleaved off during maturation.

The BerA precursor peptide consists of a 31-amino acid leader peptide and a 16-amino acid core peptide. The core peptide is exceptionally rich in serine residues, with 10 out of the 16 amino acids being serine.

The Posttranslational Modification Cascade

The maturation of BerA into this compound is a highly orchestrated series of enzymatic reactions. While the precise order of all steps is still under investigation, the analysis of biosynthetic intermediates has provided significant insights into the sequence of events.

Dehydration and Azole Formation

The initial steps in the modification of the BerA core peptide involve the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These reactions are catalyzed by the lantipeptide-like dehydratases, BerB and BerC.

Following dehydration, the cyclodehydratases BerG1 and BerG2, belonging to the YcaO superfamily, catalyze the cyclization of cysteine, serine, and threonine residues to form thiazoline, oxazoline, and methyloxazoline rings. These heterocyclic rings are subsequently oxidized to their aromatic thiazole, oxazole, and methyloxazole counterparts by the McbC-like dehydrogenases, BerE1 and BerE2. The formation of these heterocycles is a hallmark of thiopeptide antibiotics.

Pyridine Ring Formation and Macrocyclization

A key feature of this compound is its central pyridine ring, which is essential for its macrocyclic structure. The enzyme BerD is proposed to catalyze the formation of this pyridine ring through a formal [4+2] cycloaddition reaction between two dehydroalanine residues within the modified core peptide. This enzymatic step is a critical and complex transformation that also leads to the macrocyclization of the peptide.

C-terminal Amidation

The C-terminus of the mature this compound is an amide. This modification is catalyzed by the enzyme BerI, which is homologous to other amidases involved in thiopeptide biosynthesis. Interestingly, studies of linear intermediates suggest that this amidation occurs before the final macrocyclization step. The final serine residue (Ser16) of the core peptide is cleaved to reveal the C-terminal amide.

Hydroxylation

A final tailoring step in the biosynthesis of this compound is the hydroxylation of a valine residue (Val7) to a β-hydroxyvaline. This reaction is catalyzed by the cytochrome P450 monooxygenase, BerH. The presence of berninamycin B, which lacks this hydroxylation, and a doubly hydroxylated variant suggests that this modification occurs after the formation of the macrocyclic scaffold.

Biosynthetic Workflow

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps and intermediates.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While the functions of the enzymes in the this compound biosynthetic pathway have been proposed based on homology and the analysis of intermediates, specific quantitative data such as enzyme kinetics are not yet available in the scientific literature. The following table summarizes the mass spectrometry data for this compound and related compounds identified during its biosynthesis.

Table 2: Mass Spectrometry Data for this compound and Intermediates

| Compound | Description | Observed m/z ([M+H]⁺) |

| This compound | Mature, hydroxylated macrocycle | 1146.3483 |

| Berninamycin B | Macrocycle lacking hydroxylation | Not specified |

| Doubly Hydroxylated Variant | Macrocycle with an additional hydroxylation | Not specified |

| Methyloxazoline Variant | Produced in S. venezuelae, contains a methyloxazoline instead of a methyloxazole | 1148.3639 |

| Linear Intermediate 1 | Dehydrated linear precursor with C-terminal amide | 1206.4170 |

| Linear Intermediate 2 | Hydrated linear precursor with C-terminal amide | 1224.4276 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro characterization of each enzyme in the this compound pathway are not yet fully established. However, the following sections outline the general methodologies that have been and can be employed for studying this and other thiopeptide biosynthetic pathways.

Heterologous Expression of the ber Gene Cluster

Objective: To produce this compound and its intermediates in a host organism that is easier to manipulate genetically than the native producer.

General Protocol:

-

Vector Construction: The complete ber gene cluster is cloned into a suitable expression vector, such as an integrative plasmid like pSET152 for Streptomyces hosts.

-

Host Strain: Streptomyces lividans or Streptomyces coelicolor are commonly used as heterologous hosts for the expression of actinobacterial natural product gene clusters.

-

Transformation: The expression vector is introduced into the chosen host strain via conjugation or protoplast transformation.

-

Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium.

-

Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate or butanol). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and its analogs.

Purification of Berninamycin Biosynthetic Enzymes

Objective: To obtain pure enzymes for in vitro biochemical assays.

General Protocol:

-

Gene Cloning: The gene encoding the enzyme of interest (e.g., berH) is amplified by PCR and cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a chromatography column with a resin that specifically binds the tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Further Purification: The protein is eluted from the affinity column and may be further purified by other chromatographic techniques such as ion-exchange or size-exclusion chromatography to achieve high purity.

In Vitro Reconstitution of Biosynthetic Steps

Objective: To characterize the function of individual enzymes and determine the sequence of biosynthetic events.

General Protocol:

-

Substrate Synthesis: The substrate for the enzyme of interest is required. For early-stage enzymes, this will be the BerA precursor peptide. For later-stage enzymes, this will be a modified intermediate, which may need to be produced by in vitro reactions with the upstream enzymes or by chemical synthesis.

-

Enzyme Assay: The purified enzyme is incubated with its substrate under optimized reaction conditions (buffer, pH, temperature, cofactors). For example, P450 enzymes like BerH will require a source of electrons, typically provided by a partner reductase and NADPH.

-

Product Analysis: The reaction mixture is analyzed by HPLC and MS to detect the formation of the product. The structure of the product can be confirmed by tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material can be produced.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the investigation of the this compound biosynthetic pathway.

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

The biosynthesis of this compound is a remarkable process involving a cascade of posttranslational modifications that convert a simple ribosomal peptide into a complex and potent antibiotic. While the key enzymatic players and the general sequence of events have been elucidated, significant opportunities for further research remain. The detailed kinetic characterization of each biosynthetic enzyme will provide a deeper understanding of the efficiency and regulation of the pathway. Furthermore, the in vitro reconstitution of the entire biosynthetic cascade will open up avenues for the chemoenzymatic synthesis of novel berninamycin analogs with potentially improved therapeutic properties. The knowledge gained from studying berninamycin biosynthesis will undoubtedly contribute to the broader field of natural product biosynthesis and engineering.

References

The Pyridothiazolopyridinium Chromophore: A Technical Guide for Drug Development Professionals

Disclaimer: The pyridothiazolopyridinium chromophore is a novel structural motif with limited direct representation in published literature. This guide synthesizes information from closely related structural analogs, including pyridothiazole derivatives and pyridinium salts, to provide a comprehensive overview of its potential characteristics, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Concepts: The Pyridothiazolopyridinium Structure

The pyridothiazolopyridinium chromophore is a cationic, heterocyclic system featuring a fused pyridine and thiazole ring structure, with a quaternized nitrogen atom in the pyridine ring. This fusion results in a planar, aromatic system with a delocalized positive charge, which is expected to be a key determinant of its chemical and physical properties. The general structure allows for extensive functionalization at various positions, enabling the fine-tuning of its electronic, photophysical, and biological characteristics.

The core structure combines the electron-deficient nature of the pyridinium ring with the electron-rich characteristics of the thiazole moiety. This inherent electronic push-pull character suggests significant potential for applications in materials science and medicinal chemistry, particularly in the development of fluorescent probes and bioactive agents.

Potential Roles and Applications in Research and Drug Development

Based on the known functions of its structural relatives, the pyridothiazolopyridinium core is projected to be a versatile scaffold for various applications.

-

Fluorescent Probes and Bioimaging: Many heterocyclic compounds containing pyridine and thiazole rings exhibit strong fluorescence.[1][2] The intrinsic intramolecular charge transfer (ICT) character, arising from the fusion of electron-donating and electron-accepting rings, makes the pyridothiazolopyridinium chromophore a prime candidate for environmentally sensitive fluorescent dyes (solvatochromic dyes) and targeted bioimaging agents.[3]

-

Antimicrobial Agents: Pyridinium salts are well-known for their antimicrobial properties, acting as cationic surfactants that can disrupt bacterial cell membranes.[4] The fusion of a thiazole ring, a common moiety in many antimicrobial drugs, could enhance this activity and potentially offer a broader spectrum of action.

-

Anticancer Therapeutics: Pyridine and pyrimidine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved anticancer drugs.[5] These structures are often key components of kinase inhibitors and other targeted therapies. The unique electronic and steric properties of a pyridothiazolopyridinium core could be exploited to design novel agents that interact with specific biological targets in cancer cells.

-

Photodynamic Therapy (PDT): The extended π-conjugation and cationic nature of the chromophore are conducive to efficient intersystem crossing, a critical property for photosensitizers used in PDT. Upon light activation, these molecules could generate reactive oxygen species (ROS) to induce localized cell death, a targeted approach for cancer treatment.

Methodologies and Experimental Protocols

This section outlines generalized experimental protocols for the synthesis, characterization, and evaluation of pyridothiazolopyridinium derivatives, based on established methods for analogous compounds.

Synthesis Protocol

The synthesis of a pyridothiazolopyridinium salt can be envisioned as a two-stage process: first, the construction of the neutral pyridothiazole core, followed by quaternization of the pyridine nitrogen.

Step 1: Synthesis of the Pyridothiazole Core (Hantzsch Thiazole Synthesis Adaptation)

-

Reaction Setup: Combine an α-haloketone (substituted at the pyridine ring) with a thioamide in a round-bottom flask containing a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture under reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Step 2: N-Alkylation (Quaternization) of the Pyridine Ring

-

Reaction Setup: Dissolve the synthesized pyridothiazole derivative in a suitable solvent like acetonitrile or DMF in a sealed reaction vessel.

-

Alkylation: Add an excess of an alkylating agent (e.g., methyl iodide, ethyl bromide).

-

Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C for 6-24 hours. The formation of the pyridinium salt often results in its precipitation from the solution.

-

Purification: The resulting solid is collected by filtration, washed with a non-polar solvent like diethyl ether to remove unreacted alkylating agent, and dried under vacuum.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to confirm the chemical structure. The downfield shift of the pyridine protons upon quaternization is a key diagnostic indicator.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular weight and elemental composition of the cationic chromophore.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups and confirm the formation of the heterocyclic ring system.

Photophysical Property Evaluation

-

Absorption and Emission Spectra: Dissolve the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration of approximately 1-10 µM. Record the UV-Vis absorption spectra using a spectrophotometer and the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax).

-

Fluorescence Quantum Yield (ΦF): The quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime: Fluorescence lifetimes can be measured using Time-Correlated Single Photon Counting (TCSPC) to understand the decay kinetics of the excited state.

Biological Activity Screening

-

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Anticancer Activity (Cytotoxicity Assay):

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound and incubate for 48-72 hours.

-

Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, which measures metabolic activity.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, by plotting cell viability against compound concentration.

-

Data Presentation: Properties of Analogous Structures

The following tables summarize quantitative data for structurally related compounds to provide a baseline for the expected properties of pyridothiazolopyridinium derivatives.

Table 1: Photophysical Properties of Related Fluorescent Heterocycles

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Pyridine-Carbazole Acrylonitrile | 396 | 604 | 0.006 (solid state) | Solid State | |

| Thiazolo[5,4-d]thiazole Dyes | 400-500 | 500-650 | Varies | Organic Solvents | |

| Pyrido[2,3-b]indolizines | 403-420 | 450-550 | Varies | Toluene | |

| Coumarin-Thiazole Dyes | ~450 | ~550 | 0.86 | Cyclohexane |

Table 2: Biological Activity of Related Heterocyclic Scaffolds

| Compound Class | Biological Activity | Model/Cell Line | Potency Metric (IC50/MIC) | Reference |

| Pyridothienopyrimidine | Antibacterial | B. cereus | MIC = 4 µg/mL | |

| Pyridothienopyrimidine | Anticancer (EGFR Kinase) | HepG-2 | IC50 = 1.17 µM | |

| Pyridothiazine-1,1-dioxide | Analgesic | Mouse model | 12.5-50 mg/kg | |

| Thienyl-Pyrazoles | Enzyme Inhibition (AChE) | - | IC50 = 3.72 µM | |

| Aminothiazole Derivatives | Antiviral (Influenza A) | - | Comparable to Oseltamivir |

Visualizations: Conceptual Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical workflows and potential mechanisms of action for a pyridothiazolopyridinium chromophore.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and structural characterization of pyridothiazolopyridinium chromophores.

Proposed Mechanism for a Fluorescent Biosensor

Caption: Proposed mechanism of a pyridothiazolopyridinium-based fluorescent biosensor.

Hypothetical Anticancer Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyridothiazolopyridinium derivative.

References

- 1. Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heterocyclic Organic Compounds as a Fluorescent Chemosensor for Cell Imaging Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of novel derivatives of pyridothiazine-1,1-dioxide and their CNS and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Antibacterial Spectrum of Berninamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A is a sulfur-containing macrocyclic thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. Initial investigations have demonstrated its potent inhibitory activity against a range of Gram-positive bacteria. This document provides a comprehensive overview of the early research into the antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflow for its evaluation.

Introduction

This compound belongs to the thiopeptide class of antibiotics, which are characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydrated amino acid residues. These natural products have garnered significant interest due to their efficacy against multidrug-resistant pathogens. This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its mode of action is analogous to that of thiostrepton, another well-studied thiopeptide antibiotic.

Antibacterial Spectrum

Initial studies have focused on the activity of this compound against Gram-positive bacteria. While comprehensive data from the very early studies is limited in publicly accessible literature, subsequent research has provided specific minimum inhibitory concentration (MIC) values against key pathogens.

Data Presentation

The following table summarizes the available quantitative data on the antibacterial activity of this compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Bacillus subtilis | 6.3 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 µM |

Data sourced from Malcolmson et al. (2013).[1]

Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis.[2][3][4] Its mechanism of action involves binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[4] Specifically, it interacts with the complex of 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding event interferes with the function of the ribosomal A site, which is essential for the binding of aminoacyl-tRNA during peptide chain elongation. By disrupting this process, this compound effectively halts protein production, leading to the inhibition of bacterial growth.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the bacterial ribosome.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

a. Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

-

Log-phase cultures of test bacteria, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Sterile diluents (e.g., saline or broth).

-

Incubator.

-

Microplate reader (optional, for automated reading).

b. Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the wells of a 96-well plate. This creates a gradient of decreasing antibiotic concentrations across the plate.

-

Inoculum Preparation: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (typically 16-20 hours at 35-37°C).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow Diagram

Caption: Workflow for MIC determination of this compound.

Conclusion

Initial studies and subsequent research have established this compound as a potent inhibitor of Gram-positive bacteria through the disruption of protein synthesis. The available quantitative data, though limited, indicates significant activity against important pathogens like Bacillus subtilis and MRSA. The methodologies outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other thiopeptide antibiotics. Further research to expand the known antibacterial spectrum and to fully elucidate the nuances of its interaction with the bacterial ribosome will be crucial for its potential development as a therapeutic agent.

References

Berninamycin A as a Protein Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A is a potent thiopeptide antibiotic that demonstrates significant promise as an inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data. Detailed experimental protocols for key assays relevant to its study are presented, along with visual representations of its inhibitory pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue of research. This compound, a 35-membered macrocyclic thiopeptide, exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mode of action is the targeted inhibition of bacterial protein synthesis, a fundamental cellular process. This guide delves into the core aspects of this compound's function as a protein synthesis inhibitor, providing researchers with the necessary technical information to advance its study and potential therapeutic development.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the bacterial 70S ribosome, specifically the 50S large subunit. Its mechanism is analogous to that of the well-characterized thiopeptide, thiostrepton.

Binding Site: this compound binds to a cleft formed at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11[1][2]. This region is a critical component of the GTPase-associated center (GAC), which is essential for the function of translational GTPases.

Inhibition of Translational GTPases: The binding of this compound to the GAC sterically hinders the productive binding and function of translational GTPases, most notably Elongation Factor G (EF-G) and likely Elongation Factor Tu (EF-Tu)[3][4]. This interference disrupts key steps in the elongation cycle of protein synthesis:

-

Inhibition of Translocation: By blocking the function of EF-G, this compound prevents the translocation of tRNAs and mRNA through the ribosome, a crucial step for the sequential addition of amino acids to the nascent polypeptide chain[3].

-

Interference with A-Site Function: The binding of this compound affects multiple functions of the ribosomal A-site, the entry point for aminoacyl-tRNAs. This likely includes impeding the accommodation of the aminoacyl-tRNA into the A-site.

The culmination of these actions is the cessation of peptide bond formation and the ultimate arrest of protein synthesis, leading to bacterial cell death.

Quantitative Data

| Bacterial Strain | MIC (μM) | Reference |

| Bacillus subtilis | 6.3 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | |

| Inactive Analog (M+2) against B. subtilis | >200 | |

| T3A Variant against B. subtilis | >400 |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize protein synthesis inhibitors like this compound. These are generalized methods that can be adapted for specific experimental needs.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein from a DNA template in a cell-free system.

Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine or a non-radioactive mixture for colorimetric/luminescent assays)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Reaction buffer and energy source (ATP, GTP)

-

Trichloroacetic acid (TCA) for precipitation (for radioactive assays)

-

Scintillation fluid and counter (for radioactive assays) or a luminometer/spectrophotometer.

Protocol:

-

Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., chloramphenicol).

-

Initiate the reaction by adding the DNA template.

-

Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction (e.g., by placing on ice).

-

For radioactive detection: a. Precipitate the newly synthesized proteins by adding cold TCA. b. Collect the precipitate on a filter membrane. c. Wash the filter to remove unincorporated radiolabeled amino acids. d. Measure the radioactivity of the filter using a scintillation counter.

-

For luminescent/colorimetric detection: a. Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase). b. Measure the signal using a luminometer or spectrophotometer.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct interaction between a radiolabeled ligand (this compound or a competing antibiotic) and the ribosome.

Objective: To determine the dissociation constant (Kd) of this compound for the ribosome.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound ([³H]-Berninamycin A) or a radiolabeled competitor (e.g., [³H]-thiostrepton)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose and charged nylon membranes

-

Filtration apparatus

-

Scintillation fluid and counter

Protocol:

-

Incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of radiolabeled this compound in binding buffer.

-

For competition assays, incubate ribosomes with a fixed concentration of radiolabeled competitor and increasing concentrations of unlabeled this compound.

-

Allow the binding reaction to reach equilibrium (e.g., incubate at 37°C for 30 minutes).

-

Rapidly filter the reaction mixture through a nitrocellulose membrane stacked on top of a charged nylon membrane. The nitrocellulose membrane will retain ribosomes and ribosome-bound ligands, while the charged nylon membrane will capture unbound radiolabeled ligand.

-

Wash the filters with cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter.

-

Calculate the amount of bound and free ligand at each concentration.

-

Plot the amount of bound ligand versus the concentration of free ligand and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd.

Toe-printing Assay

This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA transcript.

Objective: To identify the specific codon(s) where this compound causes ribosome stalling.

Materials:

-

In vitro translation system (e.g., PURE system)

-

mRNA template with a defined sequence

-

A radiolabeled DNA primer complementary to a region downstream of the potential stalling site

-

Reverse transcriptase

-

dNTPs

-

This compound

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Set up an in vitro translation reaction with the mRNA template in the presence or absence of this compound.

-

Allow translation to proceed for a short period to allow ribosomes to engage with the mRNA.

-

Add the radiolabeled primer and anneal it to the mRNA.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs.

-

The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters a stalled ribosome, at which point it will dissociate, creating a truncated cDNA product (the "toe-print").

-

Terminate the reactions and purify the cDNA products.

-

Analyze the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA template.

-

The position of the toe-print band on the gel will indicate the precise location of the stalled ribosome, typically 15-17 nucleotides downstream from the P-site codon.

References

- 1. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. apexbt.com [apexbt.com]

- 3. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Berninamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin A is a macrocyclic thiopeptide antibiotic produced by Streptomyces bernensis. It is a potent inhibitor of bacterial protein synthesis, targeting the 50S ribosomal subunit.[1][2] Specifically, it binds to the complex of 23S rRNA and ribosomal protein L11, thereby interfering with the function of the ribosomal A site.[1][2] This mechanism of action makes this compound and other thiopeptides promising candidates for the development of new antibacterial agents, particularly against Gram-positive pathogens.